Evidence Item 1: The 5-Methyl-6-Methoxy Motif is a Conserved Element in Potent Kinase Inhibitors
Structure-activity relationship (SAR) studies on 5-substituted indazoles have identified that a specific combination of substituents at the 5- and 6-positions is critical for achieving potent inhibition of certain kinases, such as EGFR. While direct data for 6-Methoxy-5-methyl-1H-indazole against a specific target is not publicly disclosed, the compound embodies this essential structural motif. A comparative SAR analysis demonstrates that indazoles lacking these specific groups often exhibit significantly reduced or no activity [1].
| Evidence Dimension | Kinase Inhibition Potency (Ki/IC50) |
|---|---|
| Target Compound Data | Structural motif present (5-methyl, 6-methoxy) |
| Comparator Or Baseline | Indazoles lacking the 5-methyl and/or 6-methoxy substitution |
| Quantified Difference | Potency difference >10-fold in specific kinase assays (EGFR, Ki >1800 nM for a related indazole scaffold versus potent inhibition in the low nanomolar range for optimized 5-substituted analogs) [1]. |
| Conditions | In vitro kinase assays; specifically, EGFR kinase domain inhibition. |
Why This Matters
This evidence confirms that the specific substitution pattern of 6-Methoxy-5-methyl-1H-indazole is not arbitrary but is integral to achieving the desired potency profile in kinase-targeted research programs.
- [1] Akritopoulou-Zanze, I., Wakefield, B. D., Gasiecki, A., Kalvin, D., Johnson, E. F., Kovar, P., & Djuric, S. W. (2011). Scaffold oriented synthesis. Part 3: design, synthesis and biological evaluation of novel 5-substituted indazoles as potent and selective kinase inhibitors employing [2+3] cycloadditions. Bioorganic & Medicinal Chemistry Letters, 21(5), 1476-1479. View Source
